
3,7-Dinitro-1,5-dioxa-3,7-diaza-cyclooctane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Dinitro-1,5-dioxa-3,7-diaza-cyclooctane is a chemical compound known for its unique structure and properties It belongs to the class of nitro compounds and is characterized by the presence of nitro groups attached to a cyclic structure containing oxygen and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dinitro-1,5-dioxa-3,7-diaza-cyclooctane typically involves the reaction of nitramide with formaldehyde. The reaction is carried out in an aqueous medium in the presence of sulfuric acid at temperatures ranging from 20°C to 80°C. The reaction yields an oily substance, which is further treated with potassium hydroxide to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
化学反応の分析
Types of Reactions: 3,7-Dinitro-1,5-dioxa-3,7-diaza-cyclooctane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Higher oxidation state products such as nitroso compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the substituent introduced.
科学的研究の応用
3,7-Dinitro-1,5-dioxa-3,7-diaza-cyclooctane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Materials Science: Investigated for its potential use in the development of new materials with unique properties.
Medicine: Explored for its potential biological activity and as a building block for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of 3,7-Dinitro-1,5-dioxa-3,7-diaza-cyclooctane involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, including oxidation and reduction reactions. The pathways involved depend on the specific conditions and reagents used in the reactions .
類似化合物との比較
5,7-Dinitro-5,7-diaza-1,3-dioxabicyclo[330]octan-2-one: Another nitro compound with a similar cyclic structure.
1,5-Diaza-3,7-diphosphacyclooctanes: Compounds with similar cyclic structures but containing phosphorus atoms.
Uniqueness: 3,7-Dinitro-1,5-dioxa-3,7-diaza-cyclooctane is unique due to its specific arrangement of nitro groups and the presence of both oxygen and nitrogen atoms in the ring structure. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications.
特性
CAS番号 |
300402-76-0 |
|---|---|
分子式 |
C4H8N4O6 |
分子量 |
208.13 g/mol |
IUPAC名 |
3,7-dinitro-1,5,3,7-dioxadiazocane |
InChI |
InChI=1S/C4H8N4O6/c9-7(10)5-1-13-3-6(8(11)12)4-14-2-5/h1-4H2 |
InChIキー |
BXIBXCOPLKMELR-UHFFFAOYSA-N |
正規SMILES |
C1N(COCN(CO1)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Tetradecyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B12564095.png)
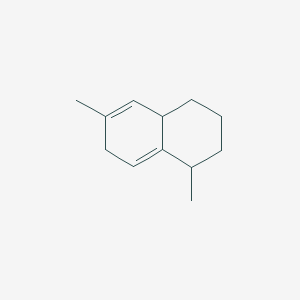
![(1S,2R,4S,7S,8R,9R,10S,11R,12S,13S,14R,17R,18R,19S)-8-acetyloxy-10,19-dihydroxy-1,9,18-trimethyl-15-oxo-16,20-dioxahexacyclo[15.3.2.02,13.04,12.07,11.014,19]docos-5-ene-5-carboxylic acid](/img/structure/B12564113.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B12564121.png)

![Silane, dimethylbis[5-(trimethylsilyl)-2-thienyl]-](/img/structure/B12564134.png)
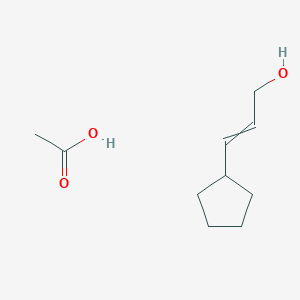
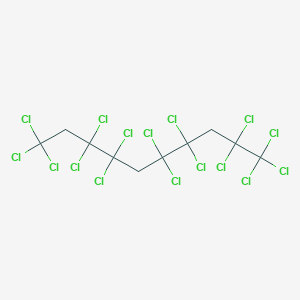
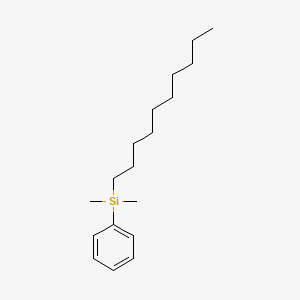
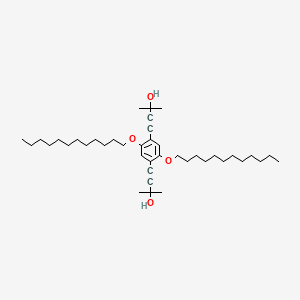
![Bis[3,4-bis(phenylethynyl)phenyl] ether](/img/structure/B12564161.png)

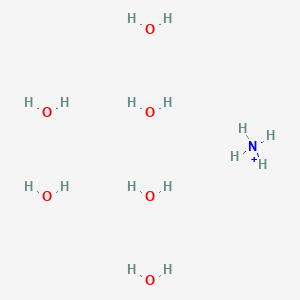
![6-[(Octadecylcarbamoyl)amino]-N-phenylhexanamide](/img/structure/B12564178.png)
